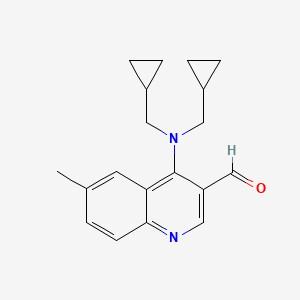
5-Fluoro-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(4-nitrophenyl)isoindoline-1,3-dione is a synthetic organic compound characterized by the presence of a fluorine atom, a nitrophenyl group, and an isoindoline-1,3-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-nitrophenyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 4-nitroaniline in the presence of a fluorinating agent. The reaction is carried out under reflux conditions in a suitable solvent such as toluene or glacial acetic acid. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-(4-nitrophenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline core, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, often in an aqueous or organic solvent.
Major Products Formed
Reduction: 5-Fluoro-2-(4-aminophenyl)isoindoline-1,3-dione.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Oxidation: Oxidized isoindoline derivatives with modified functional groups.
Applications De Recherche Scientifique
Medicinal Chemistry: It has shown promise as a precursor for the synthesis of pharmaceutical compounds with potential anticonvulsant and antipsychotic activities.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: The compound is explored for its use in the synthesis of dyes, pigments, and polymer additives.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-(4-nitrophenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isoindoline core can interact with biological receptors. The compound has been shown to modulate the activity of certain enzymes and receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2-(4-aminophenyl)isoindoline-1,3-dione: A reduced form of the compound with an amino group instead of a nitro group.
2-(4-Nitrophenyl)isoindoline-1,3-dione: Lacks the fluorine atom, providing a basis for comparison of the effects of fluorination.
5-Chloro-2-(4-nitrophenyl)isoindoline-1,3-dione: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
5-Fluoro-2-(4-nitrophenyl)isoindoline-1,3-dione is unique due to the presence of both a fluorine atom and a nitrophenyl group, which confer distinct electronic and steric properties. These features influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
444717-62-8 |
|---|---|
Formule moléculaire |
C14H7FN2O4 |
Poids moléculaire |
286.21 g/mol |
Nom IUPAC |
5-fluoro-2-(4-nitrophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H7FN2O4/c15-8-1-6-11-12(7-8)14(19)16(13(11)18)9-2-4-10(5-3-9)17(20)21/h1-7H |
Clé InChI |
GNPNRDZHBFBADG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


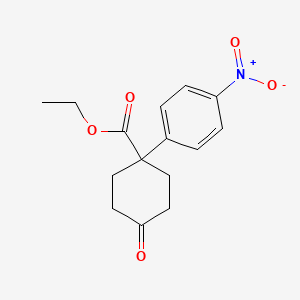
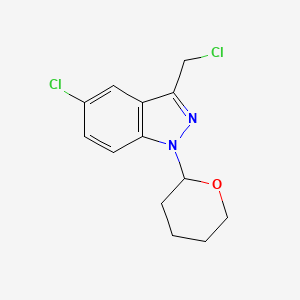

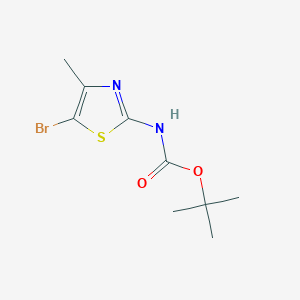
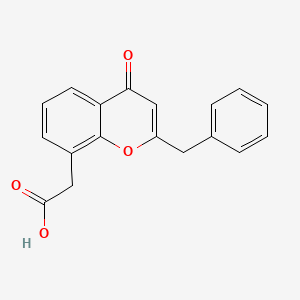

![1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11840970.png)
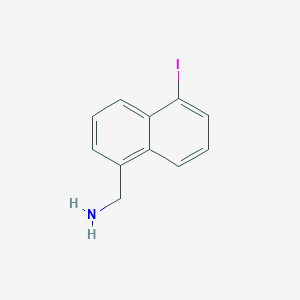


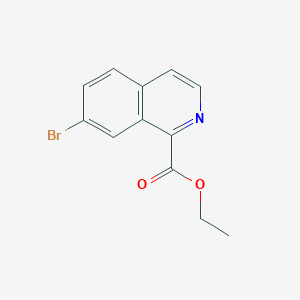
![3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate](/img/structure/B11841011.png)
